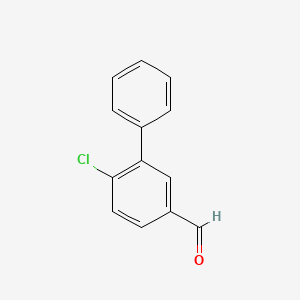

4-Chloro-3-phenylbenzaldehyde

Description

Its structure combines electron-withdrawing (chloro) and bulky (phenyl) substituents, influencing its physical properties and reactivity. Applications likely include use as a pharmaceutical intermediate or reference standard, as seen in related halogenated benzaldehydes [4].

Properties

IUPAC Name |

4-chloro-3-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASCVQZHZZGACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-phenylbenzaldehyde typically involves the chlorination of 3-phenylbenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where benzene reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 4-Chloro-3-phenylbenzaldehyde often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-phenylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chloro-3-phenylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of 4-Chloro-3-phenylbenzaldehyde can yield 4-chloro-3-phenylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: 4-Chloro-3-phenylbenzoic acid.

Reduction: 4-Chloro-3-phenylbenzyl alcohol.

Substitution: 4-Methoxy-3-phenylbenzaldehyde.

Scientific Research Applications

4-Chloro-3-phenylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as inhibitors and ligands for biochemical studies.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of dyes, fragrances, and polymers

Mechanism of Action

The mechanism of action of 4-Chloro-3-phenylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituent type and position significantly alter molecular weight, melting point, and polarity. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Key References |

|---|---|---|---|---|---|

| 4-Chloro-3-phenylbenzaldehyde | C₁₃H₉ClO | 216.66* | 4-Cl, 3-Ph | N/A | - |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 3-Cl | N/A | [2] |

| 4-Chloro-2-fluoro-3-methoxybenzaldehyde | C₈H₆ClFO₂ | 188.58 | 4-Cl, 2-F, 3-OCH₃ | N/A | [6] |

| 2-(4-Chloro-3-fluorophenoxy)benzaldehyde | C₁₃H₈ClFO₂ | 250.65 | Phenoxy group with 4-Cl, 3-F | 66–68 | [8] |

| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | C₈H₇ClO₂ | 170.59 | 5-Cl, 2-OH, 3-CH₃ | N/A | [10] |

*Calculated based on molecular formula.

Key Observations :

- Bulky substituents (e.g., phenyl in 4-Chloro-3-phenylbenzaldehyde) increase molecular weight and may reduce solubility in polar solvents compared to simpler derivatives like 3-Chlorobenzaldehyde [2].

Biological Activity

4-Chloro-3-phenylbenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Chloro-3-phenylbenzaldehyde is characterized by the presence of a benzaldehyde functional group attached to a phenyl ring with a chlorine substituent at the para position. Its molecular formula is , and it has a molecular weight of approximately 232.66 g/mol. The chlorinated aromatic structure contributes to its reactivity and biological activity.

Synthesis Methods

Several synthetic routes have been developed for producing 4-Chloro-3-phenylbenzaldehyde, including:

- Electrophilic Aromatic Substitution : Chlorination of 3-phenylbenzaldehyde using chlorinating agents.

- Rearrangement Reactions : Utilizing starting materials like phenylacetylene and chlorinated aldehydes under acidic conditions.

These methods highlight the versatility in synthesizing this compound for various applications in pharmacology.

Anticancer Properties

Research indicates that derivatives of 4-Chloro-3-phenylbenzaldehyde exhibit significant anticancer properties. For instance, a study on pyrano[2,3-c]pyrazole derivatives demonstrated that compounds with similar structures inhibited glioma cell growth effectively. Compound 4j , a derivative, showed low micromolar activity against AKT2/PKBβ, a key oncogenic pathway in glioma . The study reported an EC50 value of approximately 20 μM against GL261 glioblastoma cells, indicating promising therapeutic potential .

| Compound | Target | EC50 (μM) | Notes |

|---|---|---|---|

| 4j | AKT2 | 20 | Inhibits glioma growth; low cytotoxicity to non-cancerous cells |

Antimicrobial Activity

4-Chloro-3-phenylbenzaldehyde has also been evaluated for its antimicrobial properties. Studies suggest that it can act as a potential antimicrobial agent due to its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways. The compound has shown effectiveness against various bacterial strains, making it a candidate for further pharmacological exploration.

The biological activity of 4-Chloro-3-phenylbenzaldehyde is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It acts as an inhibitor for several kinases involved in cancer progression.

- Cell Cycle Arrest : Compounds derived from this aldehyde can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase ROS levels in cancer cells, contributing to cytotoxic effects.

Case Studies

- Glioblastoma Treatment : A recent study investigated the effects of pyrano[2,3-c]pyrazole derivatives on patient-derived glioblastoma models. Compound 4j was noted for its selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

- Antimicrobial Screening : Another study screened various derivatives of 4-Chloro-3-phenylbenzaldehyde against common pathogens, revealing significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.